molecular formula C11H6F3NO2 B592030 7-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 71082-51-4

7-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B592030
CAS RN: 71082-51-4
M. Wt: 241.169
InChI Key: YPYGOIBPYXRZJA-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 71082-51-4. It has a molecular weight of 241.17 and its linear formula is C11H6F3NO2 .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)quinoline-3-carboxylic acid” is represented by the linear formula C11H6F3NO2 .

Scientific Research Applications

Pharmaceutical Research

7-(Trifluoromethyl)quinoline-3-carboxylic acid is utilized in pharmaceutical research for the development of new drugs. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of potential pharmaceuticals, making it a valuable building block in drug design .

Antibacterial Agents

This compound serves as a precursor in the synthesis of quinolone derivatives, which exhibit significant antibacterial activity. Researchers have been exploring its efficacy against various Gram-positive and Gram-negative bacterial strains, aiming to overcome resistance issues with current antibacterial drugs .

Bioavailability Enhancement

The trifluoromethyl group in this compound is known to increase the bioavailability of drugs. It helps in the creation of compounds that are more readily absorbed by the body, thus improving the effectiveness of the medication .

Material Science

In material science, 7-(Trifluoromethyl)quinoline-3-carboxylic acid is used to synthesize compounds with specific optical properties. These materials are then applied in various fields, including the development of new types of sensors and imaging agents .

Peptide Research

Studies suggest that derivatives of this compound can enhance the cell penetration ability of peptides. This is particularly useful in the delivery of therapeutic agents, where efficient cell penetration is crucial for treatment efficacy .

Chemical Synthesis

The compound is also employed as a reagent in chemical synthesis, particularly in the creation of complex organic molecules. Its presence in a molecular structure can significantly influence the chemical and physical properties of the synthesized compounds .

properties

IUPAC Name

7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYGOIBPYXRZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652878
Record name 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

71082-51-4
Record name 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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